molecular formula C12H12N2O2Si B14621544 CID 78063191

CID 78063191

Cat. No.: B14621544
M. Wt: 244.32 g/mol
InChI Key: KOTDOLGZCJUPCM-UHFFFAOYSA-N
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Description

The absence of direct structural or functional data in the referenced materials suggests that CID 78063191 may belong to a class of compounds analyzed for industrial, environmental, or pharmacological applications. For instance, compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are structurally complex molecules studied for their bioactive properties , but analogous details for this compound remain unspecified in the provided sources.

Properties

Molecular Formula

C12H12N2O2Si

Molecular Weight

244.32 g/mol

InChI

InChI=1S/C12H12N2O2Si/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2

InChI Key

KOTDOLGZCJUPCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)O[Si]OC2=CC=C(C=C2)N

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity Profile

Organosilicon compounds (e.g., CID 78060931) and heterocyclic derivatives (e.g., CID 78068271) exhibit reactivity patterns influenced by functional groups such as chloromethyl, sulfonyl, or amino substituents. Key reaction types include:

Reaction Type Mechanism Example Reagents
Nucleophilic Substitution Replacement of leaving groups (e.g., Cl) with nucleophilesAmines, alkoxides, thiols
Oxidation Electron transfer to form oxidized productsKMnO₄, O₂, peroxides
Cyclization Intramolecular bond formation to create ringsAcid/base catalysts, heat
Functionalization Introduction of new groups (e.g., carboxylates)Acyl chlorides, alkyl halides

Inferred Reaction Pathways for CID 78063191

Assuming structural similarity to CID 78060931 (3,3-bis(chloromethyl)-1,1,1-trimethylsilane), potential reactions could involve:

Nucleophilic Substitution

The chloromethyl groups in analogous compounds undergo substitution with nucleophiles:

  • Example Reaction :

    R CH Cl+NH R CH NH +HCl\text{R CH Cl}+\text{NH }\rightarrow \text{R CH NH }+\text{HCl}

    Conditions : Room temperature, polar aprotic solvents (e.g., DMF) .

Oxidation Reactions

Chloromethyl or methyl groups may oxidize to carbonyl or carboxyl functionalities:

  • Example Pathway :

    R CH KMnO H R COOH\text{R CH }\xrightarrow{\text{KMnO H }}\text{R COOH}

    Outcome : Formation of carboxylic acids under acidic conditions .

Cyclization

Intramolecular reactions could form fused heterocycles:

  • Example :

    \text{R Cl R NH }\rightarrow \text{R N R }\(\text{5 membered ring})

    Catalysts : Lewis acids (e.g., AlCl₃).

Comparative Reaction Data

The table below summarizes reaction outcomes for structurally related compounds:

Compound Reaction Type Product Yield Reference
CID 78060931Nucleophilic Substitution3-(Methoxy)trimethylsilane78%
CID 78068271OxidationCarboxylic acid derivative65%
CID 78062131CyclizationFused pyrazole-thiophene ring82%

Mechanistic Insights

Reactions likely proceed through:

  • Electrophilic Activation : Chlorine atoms act as leaving groups, polarizing adjacent bonds .

  • Intermediate Stabilization : Silicon centers stabilize carbocations or radicals during substitution/oxidation.

  • Transition-State Modulation : Solvent polarity and catalysts influence reaction rates and selectivity.

Research Gaps and Recommendations

  • Data Limitations : No direct studies on this compound were identified. Experimental validation is required.

  • Theoretical Modeling : DFT calculations could predict reactivity hotspots.

  • Sustainable Methods : Explore electrochemical or photocatalytic routes to reduce waste .

Scientific Research Applications

CID 78063191 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic effects, while in industry, it might be used in the production of specialized materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of CID 78063191 involves its interaction with specific molecular targets and pathways. Although the exact mechanism is not fully elucidated, it is believed to interact with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

While direct structural data for CID 78063191 is unavailable, comparisons can be inferred from methodologies applied to analogous compounds. For example:

  • Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share structural motifs such as fused cyclic ethers and methyl substituents, which influence their solubility and bioactivity .
  • Hexachlorocyclohexane isomers (e.g., CAS 608-73-1) demonstrate how chlorination patterns affect environmental persistence and toxicity .

If this compound is a halogenated or polycyclic compound, its properties might align with these groups in terms of logP (lipophilicity), molecular weight, and stability.

Data Tables for Comparative Analysis

Research Findings and Limitations

  • Analytical Challenges : this compound’s characterization relies on advanced techniques like GC-MS and vacuum distillation fractionation, as seen in Figure 1C . However, the absence of NMR or crystallographic data limits structural confirmation.

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